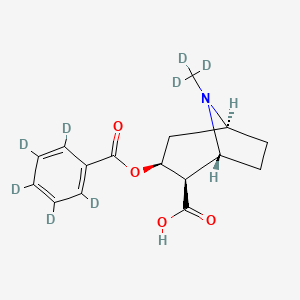
5-Bromo-6-iodopyridin-3-amine
Übersicht
Beschreibung
5-Bromo-6-iodopyridin-3-amine: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and iodo groups. This compound is of significant interest in the fields of pharmaceuticals and chemical research due to its unique structural properties and reactivity. It serves as an important intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors used in cancer chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodopyridin-3-amine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination .
-
Bromination:
- Reagent: N-Bromosuccinimide (NBS)
- Solvent: Acetone
- Conditions: The reaction is carried out at 10°C with N-Bromosuccinimide added dropwise to a solution of 2-aminopyridine in acetone over 30 minutes .
-
Iodination:
- Reagent: Iodine
- Solvent: Acetone
- Conditions: The brominated product is then treated with iodine under controlled conditions to yield this compound .
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. The bromination step achieves a yield of 95.0%, while the iodination step achieves a yield of 73.7% . The process also includes steps to recycle materials and minimize by-products, making it commercially viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-iodopyridin-3-amine undergoes various chemical reactions, including:
-
Substitution Reactions:
Amination: The compound can undergo amination reactions, where the bromo or iodo groups are replaced by amino groups.
Halogen Exchange: The bromo or iodo groups can be exchanged with other halogens or functional groups using appropriate reagents.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Copper Catalysts: Used for amination reactions.
Palladium Catalysts: Used for various coupling reactions.
Iodine and Bromine: Used for halogen exchange reactions
Major Products:
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-iodopyridin-3-amine has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the preparation of various heterocyclic compounds .
-
Biology:
- Utilized in the study of enzyme inhibitors and receptor modulators.
- Plays a role in the development of new biochemical assays .
-
Medicine:
-
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-6-iodopyridin-3-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
-
Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromo-3-iodopyridine: Similar structure but different substitution pattern.
5-Bromo-2-iodopyridine: Lacks the amino group, leading to different reactivity and applications.
2-Amino-3,5-dibromopyridine: Contains two bromo groups instead of one bromo and one iodo group.
Uniqueness:
Eigenschaften
IUPAC Name |
5-bromo-6-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQACFNDBYELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)




![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)






